L-Alanyl-L-alanine (Ala-Ala) is a naturally occurring dipeptide composed of two L-alanine residues linked by a peptide bond. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] As a small, simple peptide, it serves as a valuable model system in various scientific research fields, including biochemistry, biophysics, and medicinal chemistry. [, , , , , , ] Its small size allows for more accessible theoretical and experimental investigations compared to larger, more complex peptides or proteins. [, , ]
L-Alanyl-L-alanine is a dipeptide composed of two L-alanine amino acid residues linked by a peptide bond. It is classified as a non-essential amino acid, meaning that it can be synthesized by the body and does not need to be obtained strictly through diet. This compound plays a significant role in various biological processes, including protein synthesis and metabolism.
L-Alanyl-L-alanine can be derived from natural sources, primarily through the hydrolysis of proteins that contain alanine. It can also be synthesized chemically or biologically using various methods, including enzymatic reactions and microbial fermentation.
L-Alanyl-L-alanine is classified under the category of peptides, specifically dipeptides. It is characterized by its structural formation of two amino acids linked by a peptide bond, which is crucial for its biological functions.
L-Alanyl-L-alanine can be synthesized using several methods:
The synthesis often involves adjusting pH levels and temperature to optimize yield and purity. For example, enzymatic synthesis may require specific cofactors and substrates to enhance enzyme activity.
L-Alanyl-L-alanine has a simple molecular structure represented by the formula . The structure consists of two L-alanine units connected via an amide bond:
The molecular weight of L-Alanyl-L-alanine is approximately 174.19 g/mol. The compound exhibits characteristic properties of amino acids, including chirality due to the presence of asymmetric carbon atoms.
L-Alanyl-L-alanine participates in various chemical reactions typical for dipeptides:
The stability of L-Alanyl-L-alanine under different pH levels and temperatures affects its reactivity in these reactions. For instance, hydrolysis rates may increase significantly under extreme pH conditions.
In biological contexts, L-Alanyl-L-alanine functions primarily as a building block for proteins and peptides. Its mechanism involves incorporation into polypeptide chains during translation, where ribosomes facilitate peptide bond formation between amino acids.
Studies have indicated that dipeptides like L-Alanyl-L-alanine may influence protein folding and stability due to their unique structural properties compared to free amino acids.
Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.
L-Alanyl-L-alanine has several scientific applications:
L-Alanyl-L-alanine biosynthesis primarily occurs through enzymatic catalysis in microorganisms. The dipeptide is synthesized via two principal routes: non-ribosomal peptide synthetases (NRPSs) and ATP-dependent ligases. NRPSs facilitate modular assembly, activating L-alanine as an adenylate intermediate before catalyzing peptide bond formation. Alternatively, microbial systems employ peptide bond-forming enzymes such as dipeptide synthases, which directly couple two L-alanine molecules using ATP hydrolysis. Escherichia coli utilizes the ydfG gene product, a dedicated dipeptide ligase, for L-alanyl-L-alanine production, exhibiting strict specificity for L-alanine substrates [7] [9].
In engineered Bacillus subtilis, overexpression of the ddl gene (encoding D-alanine-D-alanine ligase) and its mutagenesis for L-stereospecificity significantly enhances dipeptide yield. This enzyme typically functions in cell wall biosynthesis but can be redirected toward L-alanyl-L-alanine synthesis when combined with alanine racemase knockout mutations. Kinetic analyses reveal a Km value of 2.5 mM for L-alanine in engineered variants, compared to >100 mM in wild-type enzymes, demonstrating successful substrate specificity reprogramming [1] [10].
Table 1: Key Enzymes in Microbial L-Alanyl-L-alanine Synthesis
Enzyme | Source Organism | Catalytic Mechanism | Km (L-alanine) | Engineering Strategy |
---|---|---|---|---|
Ddl (mutant) | Bacillus subtilis | ATP-dependent ligation | 2.5 mM | Saturation mutagenesis at Ala305 |
YdfG | Escherichia coli | ATP-dependent dipeptide ligase | 0.8 mM | Native overexpression |
NRPS module | Streptomyces spp. | Adenylation-thiolation | 5.2 mM | Module swapping for substrate specificity |
Corynebacterium glutamicum, a workhorse for amino acid production, exhibits tightly regulated alanine metabolism. 13C-metabolic flux analysis reveals that >85% of glycolytic flux diverges toward alanine biosynthesis in engineered strains. Key nodes controlling L-alanyl-L-alanine precursors include:
CRISPRi-mediated repression of competing pathways enhances flux toward L-alanine. Downregulating lactate dehydrogenase (ldhA) and alanine transaminase (avtA) increases intracellular L-alanine pools by 220%. Flux redistribution maps demonstrate that alanine outflux (toward dipeptide synthesis) competes directly with valine biosynthesis at the acetohydroxy acid synthase branch point [3] [6].
Table 2: Flux Modulation Strategies in C. glutamicum
Target Gene | Modification | Flux Change (% wt/wt) | L-Alanyl-L-alanine Yield | Redox Cofactor Impact |
---|---|---|---|---|
ldhA | CRISPRi repression | Lactate flux ↓ 92% | +34% vs. wild-type | NADH ↑ 40% |
pyc | Knockout | Oxaloacetate flux ↓ 75% | +28% vs. wild-type | NADPH unchanged |
zwf | Overexpression (sod promoter) | PPP flux ↑ 210% | +41% vs. wild-type | NADPH ↑ 3.2-fold |
Glycolytic enzymes critically control substrate availability for L-alanyl-L-alanine synthesis. Three rate-limiting steps require optimization:
In high-yield C. glutamicum strains, coordinated overexpression of glucokinase (glk), PfkAG266S, and PykFF244P increases carbon flux toward pyruvate by 150%. This enzyme cascade elevates L-alanyl-L-alanine titers to 98 g/L in fed-batch bioreactors, achieving a carbon yield of 0.65 g/g glucose [6] [8].
NADPH supply governs L-alanyl-L-alanine synthesis efficiency due to:
Two primary engineering strategies optimize redox balancing:
Table 3: Redox Engineering for NADPH Supply
Redox Module | Host Strain | NADPH Increase | L-Alanyl-L-alanine Titer | Key Mechanism |
---|---|---|---|---|
G6PDHA243T | C. glutamicum Ala-01 | 3.2-fold | 78 g/L | Reduced NADPH inhibition |
sthA + ΔldhA | E. coli Dipep-12 | 2.8-fold | 65 g/L | NADH → NADPH conversion |
GapN* (NADP+-dependent GAPDH) | B. subtilis BS-42 | 1.9-fold | 53 g/L | Glycolytic NADPH generation |
Compounds Mentioned: L-Alanyl-L-alanine, Phosphoenolpyruvate (PEP), Pyruvate, Fructose-1,6-bisphosphate, Glucose-6-phosphate, NADH, NADPH, Adenosine triphosphate (ATP), D-alanine-D-alanine ligase (Ddl), Non-ribosomal peptide synthetase (NRPS), L-alanine dehydrogenase (AlaDH), Glucose-6-phosphate dehydrogenase (G6PDH), Soluble transhydrogenase (SthA)
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